N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide
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Overview
Description
N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiophene ring, and a dihydropyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multi-step organic reactions One common method involves the initial formation of the dihydropyrazole core through a cyclization reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydropyrazole moiety can be reduced to form pyrazoline derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the dihydropyrazole can produce pyrazoline derivatives.
Scientific Research Applications
N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. The dihydropyrazole moiety may act as a hydrogen bond donor or acceptor, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- N-[3-[3-(4-chlorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
- N-[3-[3-(4-bromophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Uniqueness
The presence of the fluorophenyl group in N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide distinguishes it from its analogs with different halogen substitutions. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding affinity, making it unique compared to its chloro- and bromo- counterparts.
Properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S2/c1-2-31(28,29)25-18-6-3-5-16(13-18)19-14-20(15-8-10-17(23)11-9-15)26(24-19)22(27)21-7-4-12-30-21/h3-13,20,25H,2,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEZOTQHLQRRGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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